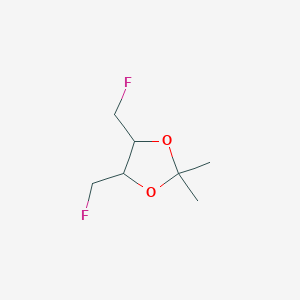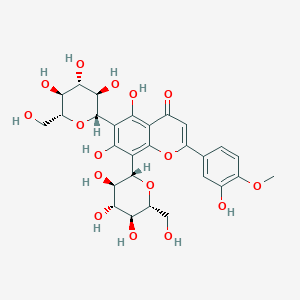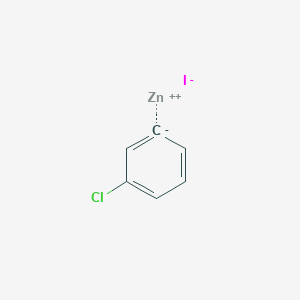
5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C13H12OS It features a thiophene ring substituted with a 2,4-dimethylphenyl group and an aldehyde functional group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation of 2,4-dimethylbenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid.
Reduction: 5-(2,4-Dimethylphenyl)thiophene-2-methanol.
Substitution: 5-(2,4-Dimethylphenyl)-3-bromothiophene-2-carbaldehyde.
Applications De Recherche Scientifique
5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the thiophene ring may interact with biological membranes, affecting their function and integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Features a diphenylamino group instead of the dimethylphenyl group.
2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups on the thiophene ring.
5-Thiophen-2-ylmethylen-2-thioxothiazolidin-4-one: Contains a thioxothiazolidinone moiety.
Uniqueness
5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H12OS |
|---|---|
Poids moléculaire |
216.30 g/mol |
Nom IUPAC |
5-(2,4-dimethylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H12OS/c1-9-3-5-12(10(2)7-9)13-6-4-11(8-14)15-13/h3-8H,1-2H3 |
Clé InChI |
JBPQQMRHKDWJLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=CC=C(S2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


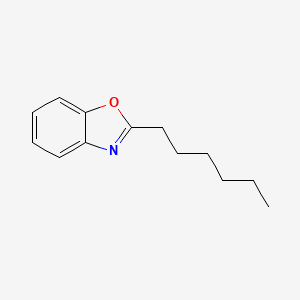

![[3,4,5-triacetyloxy-6-[4-[(E)-methoxyiminomethyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12087355.png)
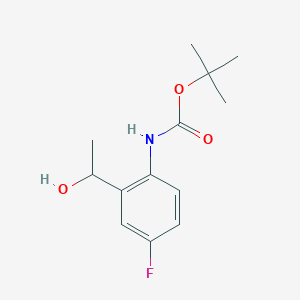
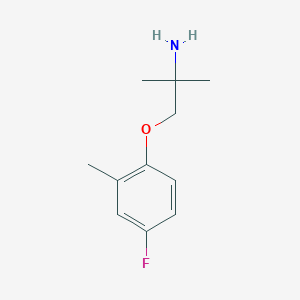
![4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12087370.png)
![(S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt)](/img/structure/B12087375.png)
